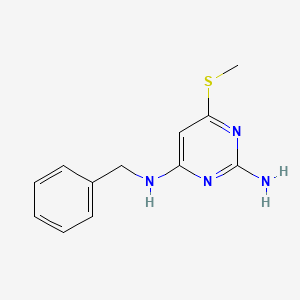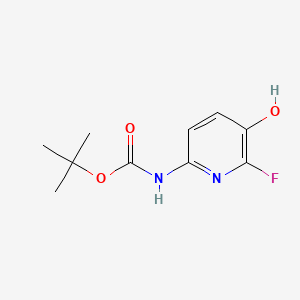
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.22 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-fluoro-5-hydroxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoro-substituted pyridine ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective transformations of other functional groups .
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
- tert-Butyl (4-fluoropyridin-2-yl)carbamate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a fluoro and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to its analogs. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and further derivatization.
Propiedades
Fórmula molecular |
C10H13FN2O3 |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)13-7-5-4-6(14)8(11)12-7/h4-5,14H,1-3H3,(H,12,13,15) |
Clave InChI |
TWNCIKCGZBGSRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


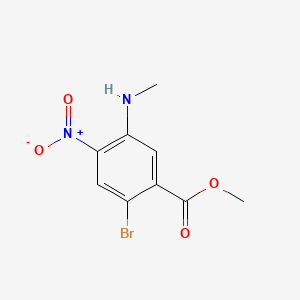
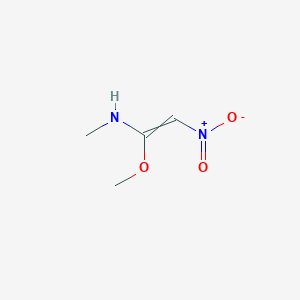
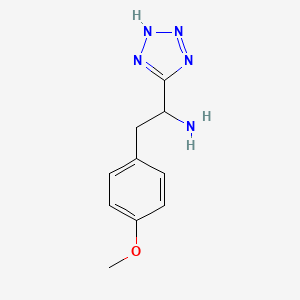
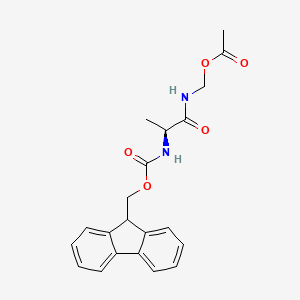
![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)

![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
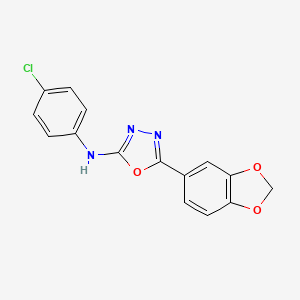
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
